molecular formula C8H11N3OS B2683120 N-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide CAS No. 1853004-57-5

N-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide

Cat. No.: B2683120
CAS No.: 1853004-57-5
M. Wt: 197.26
InChI Key: UUXWETJNGQJYDW-UHFFFAOYSA-N
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Description

N-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with an appropriate acylating agent. One common method is the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The thiadiazole ring can disrupt processes related to DNA replication, thereby inhibiting the replication of bacterial and cancer cells. Additionally, the compound may interact with enzymes and proteins involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Thiadiazole
  • 1,2,4-Thiadiazole
  • 1,2,5-Thiadiazole
  • 5-Amino-2-mercapto-1,3,4-thiadiazole

Uniqueness

N-[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other thiadiazole derivatives, this compound exhibits a broader spectrum of antimicrobial and anticancer properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c1-3-7(12)9-5-4-8-11-10-6(2)13-8/h3H,1,4-5H2,2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXWETJNGQJYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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